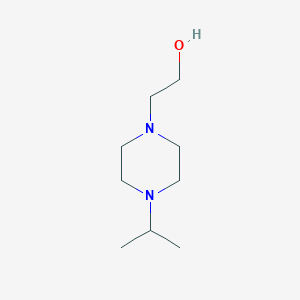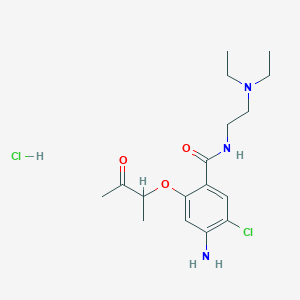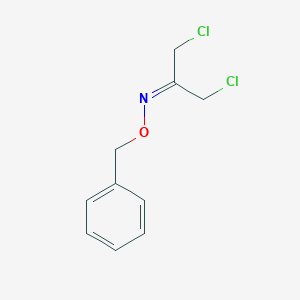
1,3-Dichloro-propan-2-one O-benzyl-oxime
Overview
Description
1,3-Dichloro-propan-2-one O-benzyl-oxime is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-propan-2-one O-benzyl-oxime can be synthesized through the reaction of 1,3-dichloro-propan-2-one with benzyl hydroxylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-propan-2-one O-benzyl-oxime undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The oxime group can be involved in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Major Products
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxime derivatives and reduced forms.
Scientific Research Applications
1,3-Dichloro-propan-2-one O-benzyl-oxime is used extensively in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-propan-2-one O-benzyl-oxime involves its interaction with nucleophiles and its ability to undergo redox reactions. The molecular targets and pathways depend on the specific application, such as its role in modifying proteins in proteomics research .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-propan-2-one: Lacks the oxime group, making it less versatile in certain reactions.
Benzyl Hydroxylamine: Lacks the dichloro-propanone moiety, limiting its reactivity in substitution reactions.
Uniqueness
1,3-Dichloro-propan-2-one O-benzyl-oxime is unique due to its combination of dichloro-propanone and oxime functionalities, allowing it to participate in a wide range of chemical reactions and making it valuable in various research applications .
Properties
IUPAC Name |
1,3-dichloro-N-phenylmethoxypropan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHQCYFKGDZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442477 | |
| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188125-86-2 | |
| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
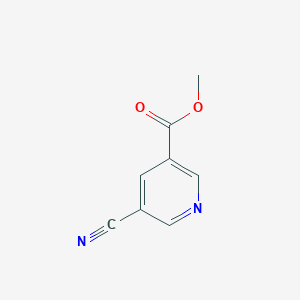


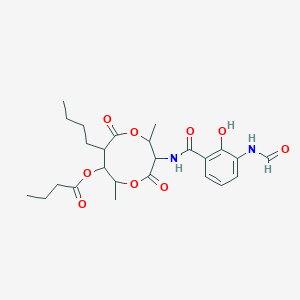


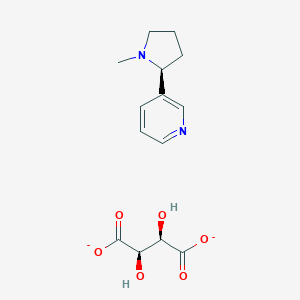

![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)

